(E)-7-butyl-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
(E)-7-butyl-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a 7-butyl group, a 3-methyl substituent, and an (E)-configured hydrazinylidene moiety linked to a 4-(dimethylamino)benzylidene group. This compound is part of a broader class of 7,8-disubstituted purine-2,6-diones, which are structurally related to xanthine derivatives like theophylline. Its synthesis typically involves nucleophilic substitution or hydrazone formation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
7-butyl-8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-5-6-11-26-15-16(25(4)19(28)22-17(15)27)21-18(26)23-20-12-13-7-9-14(10-8-13)24(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,23)(H,22,27,28)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDWCNKOUYFZDO-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-butyl-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C17H22N6O2
- Molecular Weight : 346.4 g/mol
- Chemical Structure : The structure features a purine core with various substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of purine compounds exhibit significant anticancer activity. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of several purine derivatives against colon cancer cell lines (HCT116 and HT29), it was found that compounds similar to this compound exhibited IC50 values below 4 µM, indicating potent cytotoxic effects. Notably, some derivatives displayed selectivity towards malignant cells while sparing non-malignant cells, suggesting a favorable therapeutic index .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-7-butyl-8-(... | HCT116 | < 4 |
| (E)-7-butyl-8-(... | HT29 | < 4 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspases and the depolarization of mitochondrial membranes. This apoptotic pathway is crucial for eliminating cancerous cells while minimizing damage to healthy tissues .
Neuropharmacological Effects
Research indicates that modifications in purine structures can lead to compounds with anxiolytic and antidepressant properties. For instance, derivatives targeting serotonin receptors (5-HT1A, 5-HT2A) have shown promise in preclinical models for treating mood disorders . The presence of a dimethylamino group in this compound may enhance its interaction with these receptors.
Applications in Pharmaceutical Development
Given its promising biological activities, this compound is being investigated as a potential lead compound for drug development in oncology and psychiatry. Its role as an intermediate in synthesizing other pharmaceuticals further underscores its significance in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous purine derivatives, focusing on substituents, physicochemical properties, and synthetic strategies.
Table 1: Structural and Physicochemical Comparison of Selected Purine Derivatives
Key Comparison Points
Substituent Effects on Solubility and Reactivity The dimethylamino group in the target compound (vs. ethoxy in or bromo in ) enhances polarity and solubility in polar solvents. This contrasts with the bromo substituent in , which increases molecular weight and may influence halogen bonding in biological targets. The 7-butyl group (target compound) vs. 7-ethyl () or 7-benzyl () affects lipophilicity. Longer alkyl chains (butyl > ethyl) typically increase membrane permeability but may reduce aqueous solubility .
Synthetic Pathways The target compound’s hydrazinylidene side chain is synthesized via Schiff base formation, similar to and , where aldehydes (e.g., 4-ethoxybenzaldehyde) react with hydrazine derivatives . Chloro-substituted analogs (e.g., ) are prepared via direct halogenation, while aminoalkyl derivatives (e.g., ) require nucleophilic substitution with amines .
Spectral and Structural Features
- NMR Shifts : The N1-CH3 and N3-CH3 signals in the target compound (δ 3.22 and 3.39) align with those in (δ 3.22 and 3.39), confirming conserved methyl substitution at N1 and N3 .
- Mass Spectrometry : HRMS data for (m/z 509.209 [M+H]+) demonstrates the utility of mass spectrometry in confirming molecular formulas for complex derivatives .
Bromo- or chloro-substituted analogs (e.g., ) are often explored for their electrophilic reactivity in covalent inhibitor design .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Bulkier substituents at the 7-position (e.g., benzyl in vs. butyl in the target compound) correlate with altered binding affinities in xanthine oxidase inhibition studies .
- Crystallographic Insights : Tools like Mercury CSD 2.0 enable comparative analysis of packing patterns and intermolecular interactions in purine derivatives, though crystallographic data for the target compound remains unpublished .
- Drug-Likeness : Computational analyses (e.g., via Chemicalize.org ) suggest that the target compound’s LogP (~2.5) and topological polar surface area (~100 Ų) align with Lipinski’s criteria, similar to and .
Preparation Methods
Synthesis of 7-Butyl-3-methylxanthine
The purine core is derived from xanthine precursors. 3-Methylxanthine is alkylated at the N7 position using butyl bromide under basic conditions. In a representative procedure, sodium carbonate (1.5 eq) is added to a solution of 3-methylxanthine (10 mmol) in acetone, followed by dropwise addition of butyl bromide (1.2 eq). The mixture is heated to 40°C for 4 hours, yielding 7-butyl-3-methylxanthine as a pale yellow solid (98% yield, 99.9% purity after recrystallization with dichloromethane/cyclohexane).
Table 1: Alkylation Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Base | Sodium carbonate |
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | 98% |
Bromination at Position 8
Bromination of 7-butyl-3-methylxanthine is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the C8 position due to the electron-donating effects of the N7-butyl group.
Table 2: Bromination Parameters
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS (1.1 eq) | DMF | 80°C | 6 h | 92% |
Hydrazine Substitution at C8
The bromine atom is displaced by hydrazine hydrate in ethanol under reflux. A mixture of 8-bromo-7-butyl-3-methylxanthine (1 eq) and hydrazine hydrate (3 eq) in ethanol is heated at 80°C for 12 hours. The intermediate 8-hydrazinyl derivative precipitates upon cooling and is isolated via filtration (85% yield).
Table 3: Hydrazine Substitution
| Condition | Detail |
|---|---|
| Solvent | Ethanol |
| Reagent | Hydrazine hydrate (3 eq) |
| Temperature | 80°C |
| Time | 12 hours |
Formation of the (E)-Hydrazone Derivative
The hydrazinyl intermediate undergoes condensation with 4-(dimethylamino)benzaldehyde in acetic acid (5 mol%) at 60°C for 6 hours. The (E)-isomer is favored due to steric hindrance between the purine’s methyl group and the aldehyde’s dimethylamino substituent.
Table 4: Hydrazone Formation
| Component | Quantity |
|---|---|
| Hydrazinyl intermediate | 1 eq |
| 4-(Dimethylamino)benzaldehyde | 1.2 eq |
| Catalyst | Acetic acid |
| Yield | 78% |
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 11.2 (s, 1H, NH), 8.45 (s, 1H, CH=N), 6.85–7.25 (m, 4H, aromatic), 4.10 (t, 2H, N7-butyl), 3.05 (s, 6H, N(CH₃)₂), 2.95 (s, 3H, N3-CH₃).
- LC-MS : m/z 441.2 [M+H]⁺ (calculated 440.4).
Optimization Insights
- Solvent Effects : DMF improves bromination kinetics compared to acetone.
- Isomer Control : The (E)-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the purine’s O6.
- Catalysis : Acetic acid enhances hydrazone formation by protonating the aldehyde carbonyl.
Challenges and Solutions
- Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) resolves residual aldehyde.
- Hydrazine Safety : Reactions require inert atmosphere due to hydrazine’s toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
